molecular formula C11H19F2NO3 B12452556 Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate

Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate

Cat. No.: B12452556
M. Wt: 251.27 g/mol
InChI Key: QDPHVZHKKZYQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a piperidine ring, which is substituted with tert-butyl, difluoro, hydroxy, and methyl groups, making it a versatile molecule in synthetic chemistry .

Preparation Methods

The synthesis of tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with tert-butyl chloroformate and difluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce the compound to form a secondary amine.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The difluoro groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

Molecular Formula

C11H19F2NO3

Molecular Weight

251.27 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(15)14-6-5-11(12,13)10(4,16)7-14/h16H,5-7H2,1-4H3

InChI Key

QDPHVZHKKZYQFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1(F)F)C(=O)OC(C)(C)C)O

Origin of Product

United States

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